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Compound of Interest

Compound Name: Mer-NF5003F

Cat. No.: B1242107 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of stachybotrydial and its

related compounds, focusing on their structure-activity relationships (SAR). The information

presented is curated from peer-reviewed scientific literature to aid in the exploration of these

molecules for potential therapeutic applications.

Comparative Biological Activity
The biological activities of stachybotrydial and its derivatives, primarily phenylspirodrimanes

isolated from Stachybotrys species, have been evaluated for their cytotoxic and anti-

inflammatory effects. The following tables summarize the quantitative data from various

studies, highlighting how structural modifications impact their potency.

Cytotoxicity
The cytotoxic effects of stachybotrydial and its analogues have been assessed against various

cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a

compound's potency in inhibiting biological or biochemical functions.
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Compound Cell Line IC50 (µM) Reference

Stachybotrydial

Acetate

MCF7 (human breast

adenocarcinoma)

~1.0 (reduced cell

viability significantly)
[1]

Stachybotrydial

Acetate

A427 (human lung

carcinoma)

>10 (not significant

reduction)
[1]

Stachybotrydial

Acetate

A431 (human

epidermoid

carcinoma)

>10 (not significant

reduction)
[1]

Acetoxystachybotrydia

l Acetate
MCF7

0.39 (EC50 for

proliferation inhibition)
[1]

Stachybotrychromene

A

HepG2 (human liver

cancer)
73.7 [2]

Stachybotrychromene

B
HepG2 28.2 [2]

Stachybotrychromene

C
HepG2 >100 [2]

Stachybotrysin C HepG2 24.7 [3]

Stachybotrylactone

A-549, SMMC-7721,

MCF-7, SW-480, HL-

60

9.23 - 31.22 [3]

Agmatine-derived

lactam of

Stachybotrydial

A549, HepG2
>60% cell viability at

100 µM
[4]

Key Observations:

Acetoxystachybotrydial acetate demonstrated potent anti-proliferative activity against MCF7

cells.[1]

The presence and position of acetate groups on the stachybotrydial scaffold appear to

significantly influence cytotoxicity.
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Stachybotrychromenes A and B show moderate cytotoxicity, while stachybotrychromene C is

largely inactive, suggesting the importance of the chromene ring substitutions.[2]

Conversion of the dialdehyde in phenylspirodrimanes to lactams, as in the agmatine

derivatives, generally leads to a reduction in cytotoxicity.[4]

Anti-inflammatory Activity
Several stachybotrydial-related compounds have been investigated for their ability to inhibit

inflammatory responses, often by measuring the inhibition of nitric oxide (NO) production in

lipopolysaccharide (LPS)-stimulated macrophages.

Compound Assay IC50 (µM) Reference

Stachybotrysin C
NO Production in

RAW264.7 cells
27.2 [5][6]

Stachybonoid F
NO Production in

RAW264.7 cells
52.5 [6]

Stachybotrylactone
NO Production in

RAW264.7 cells
17.9 [5][6]

Chartarlactam X
NO Production in

RAW264.7 cells
12.4 [6]

SMTP-7
(in vivo model of acute

kidney injury)

Dose-dependent

improvement
[7]

Key Observations:

Several phenylspirodrimanes exhibit moderate to potent anti-inflammatory activity by

inhibiting NO production.[5][6]

Chartarlactam X, a semi-synthetic derivative, showed the most potent anti-inflammatory

effect in the cited study.[6]

The anti-inflammatory effects of these compounds are often linked to the inhibition of the NF-

κB signaling pathway.[6]
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Signaling Pathways
Stachybotrydial and related mycotoxins exert their biological effects by modulating key cellular

signaling pathways, including those involved in inflammation, apoptosis, and cell cycle

regulation. The NF-κB and MAPK pathways are prominent targets.
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Stachybotrydial-Modulated Signaling Pathways
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Caption: Simplified signaling pathway showing inhibition of NF-κB by Stachybotrydial.
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Experimental Protocols
The following are generalized protocols for assays commonly used to evaluate the cytotoxicity

and anti-inflammatory activity of stachybotrydial and its derivatives.

Cytotoxicity Assessment using MTT Assay
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an

indicator of cell viability, proliferation, and cytotoxicity.
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MTT Assay Workflow

Seed cells in a 96-well plate

Incubate for 24 hours

Add varying concentrations of test compounds

Incubate for 24-48 hours

Add MTT solution to each well

Incubate for 2-4 hours

Add solubilization solution (e.g., DMSO)

Read absorbance at ~570 nm

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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